
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: 4-fluoroaniline, acetic anhydride
Conditions: Reflux in acetic acid
Product: N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, automated systems, and environmentally friendly solvents. The reaction conditions are carefully controlled to ensure consistency and high purity of the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the nitro and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
-
Step 1: Synthesis of Chromene Core
Reagents: Salicylaldehyde, malononitrile
Conditions: Reflux in ethanol with a catalytic amount of piperidine
Product: 2-amino-4H-chromene
-
Step 2: Nitration
Reagents: Nitric acid, sulfuric acid
Conditions: Low temperature (0-5°C)
Product: 6-nitro-2-amino-4H-chromene
化学反应分析
Types of Reactions
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or alkylation at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 6-nitroso-2-oxo-2H-chromene-3-carboxamide
Reduction: 6-amino-2-oxo-2H-chromene-3-carboxamide
Substitution: 4-bromo-N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
Similar Compounds
- N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-nitro-2-oxo-2H-chromene-3-carboxamide
- N-(4-chlorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(4-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and differentiates it from other chromene derivatives.
属性
分子式 |
C16H9FN2O5 |
|---|---|
分子量 |
328.25 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9FN2O5/c17-10-1-3-11(4-2-10)18-15(20)13-8-9-7-12(19(22)23)5-6-14(9)24-16(13)21/h1-8H,(H,18,20) |
InChI 键 |
XWINSRXRNBFWIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)

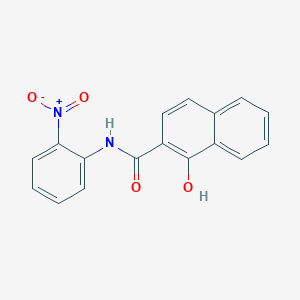
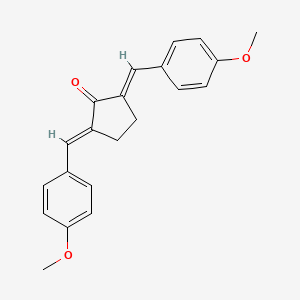
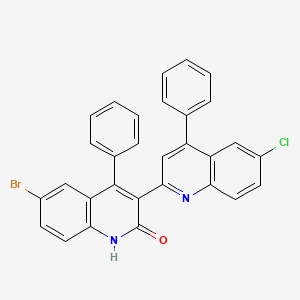
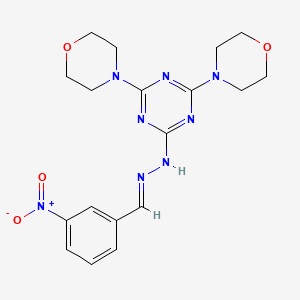
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
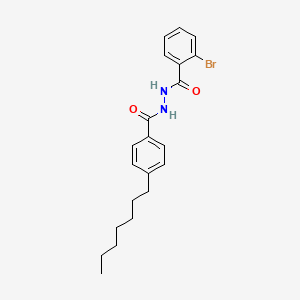
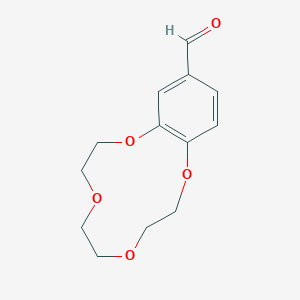
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
